molecular formula C16H27N3O3S2 B11566687 N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

Cat. No.: B11566687
M. Wt: 373.5 g/mol
InChI Key: BEFSWUXXPAETIO-UHFFFAOYSA-N
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Description

N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butylsulfanyl group, a dimethylsulfamoyl group, and a phenylamino group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves multiple steps, including the introduction of the tert-butylsulfanyl group, the dimethylsulfamoyl group, and the phenylamino group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

    Introduction of the tert-butylsulfanyl group: This step involves the reaction of a suitable precursor with tert-butylthiol in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Formation of the dimethylsulfamoyl group: This can be achieved by reacting the intermediate with dimethylsulfamoyl chloride in the presence of a base like triethylamine.

    Attachment of the phenylamino group: This step involves the reaction of the intermediate with aniline or a substituted aniline derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butylsulfanyl)ethyl]-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide
  • N-(4-(tert-butylamino)phenyl)acetamide

Uniqueness

N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H27N3O3S2

Molecular Weight

373.5 g/mol

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide

InChI

InChI=1S/C16H27N3O3S2/c1-16(2,3)23-12-11-17-15(20)13-19(24(21,22)18(4)5)14-9-7-6-8-10-14/h6-10H,11-13H2,1-5H3,(H,17,20)

InChI Key

BEFSWUXXPAETIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)N(C)C

Origin of Product

United States

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